[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
Description
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS 1269105-69-2) is a substituted aniline derivative featuring an ethoxy group at the para-position and a 1H-pyrrole ring at the meta-position of the phenylamine scaffold. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-ethoxy-3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-15-12-6-5-10(13)9-11(12)14-7-3-4-8-14;/h3-9H,2,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLPHMJUHNHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N2C=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 4-ethoxy-3-nitrophenylamine with pyrrole under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for bioactive compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing key structural motifs: substituted phenylamine backbones, heterocyclic substituents, or salt forms.
Table 1: Structural and Functional Comparison
Electronic and Physicochemical Properties
- Electron-Donating Effects : The ethoxy group in the target compound enhances electron density on the aromatic ring compared to fluorinated analogs (e.g., [4-(2,2-difluoroethoxy)-2-methylphenyl]amine), which exhibit electron-withdrawing effects .
- Solubility : The hydrochloride salt form increases aqueous solubility relative to freebase analogs. However, dihydrochloride salts (e.g., 933719-67-6) may offer even greater solubility for biological assays .
Research Findings and Limitations
- Stability Concerns : The ethoxy group may confer hydrolytic instability under acidic conditions compared to fluoro- or methyl-substituted derivatives .
Biological Activity
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole moiety linked to a phenyl ring, which is known to enhance biological activity through various mechanisms. The ethoxy group at the para position contributes to the compound's solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that derivatives with a pyrrole structure exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cells such as MOLM-13 and MV4-11, indicating their effectiveness in inhibiting cell proliferation .
Table 1: Antitumor Efficacy of Pyrrole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MOLM-13 | 8.20 | ENL depletion |
| Compound 2 | MV4-11 | 9.15 | ENL depletion |
| [4-Ethoxy...] | HeLa | TBD | Tubulin assembly inhibition |
Antiviral Activity
Pyrrole derivatives have also been investigated for their antiviral properties. For example, certain compounds demonstrated moderate activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM. This suggests that this compound may similarly possess antiviral capabilities, potentially targeting viral enzymes or cellular pathways involved in viral replication .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with a similar pyrrole structure have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : The ability to interfere with pathways such as Wnt/β-catenin has been noted, which is crucial in cancer development and progression .
- Cytotoxic Effects : Inducing apoptosis in cancer cells through the activation of caspases has been documented for several pyrrole derivatives.
Case Studies
Several studies have focused on the efficacy of pyrrole derivatives in clinical settings:
- Study on Acute Myeloid Leukemia (AML) : A recent study demonstrated that inhibitors with a pyrrolopyridine scaffold showed promising results in reducing tumor burden in AML models, highlighting their potential for clinical application .
- Antiviral Efficacy : Another study evaluated the antiviral activity of pyrrole derivatives against HIV, revealing that structural modifications significantly impacted their efficacy .
Q & A
Q. What are common synthetic routes for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A validated approach involves reacting a trifluoromethanesulfonate precursor (e.g., 4-(1H-pyrrol-1-yl)phenyl triflate) with ethoxide under basic conditions, followed by amination and subsequent HCl treatment to form the hydrochloride salt. Purification via column chromatography (n-pentane:EtOAc, 20:1) ensures high purity . Hydrochloride formation is achieved by treating the free base with 2 M HCl in diethyl ether .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and proton environments (e.g., pyrrole ring protons at δ ~6.2–6.8 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] for CHNOCl).
- X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines structural parameters, resolving bond angles and torsion angles .
Q. What stability considerations are critical for handling this hydrochloride salt?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (N/Ar) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free amine or ethoxy-group cleavage) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:
- Dynamic NMR : Assess rotational barriers of the ethoxy group to explain splitting patterns .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures to identify conformational flexibility .
- Variable-Temperature XRD : Resolve thermal motion artifacts in crystallographic models .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amination efficiency .
- Catalyst Optimization : Use Pd(OAc)/XPhos for coupling reactions to reduce side-product formation .
- Workflow Automation : Employ flow chemistry for precise control of HCl addition during salt formation, minimizing decomposition .
Q. How are impurities profiled and quantified in pharmaceutical-grade batches?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., des-ethoxy analogs or dimerization byproducts) with a limit of quantification (LOQ) < 0.1% .
- Ion Chromatography : Quantify chloride counterion stoichiometry (target: 1:1 molar ratio) .
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways .
Q. What computational tools predict biological activity or receptor binding?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
